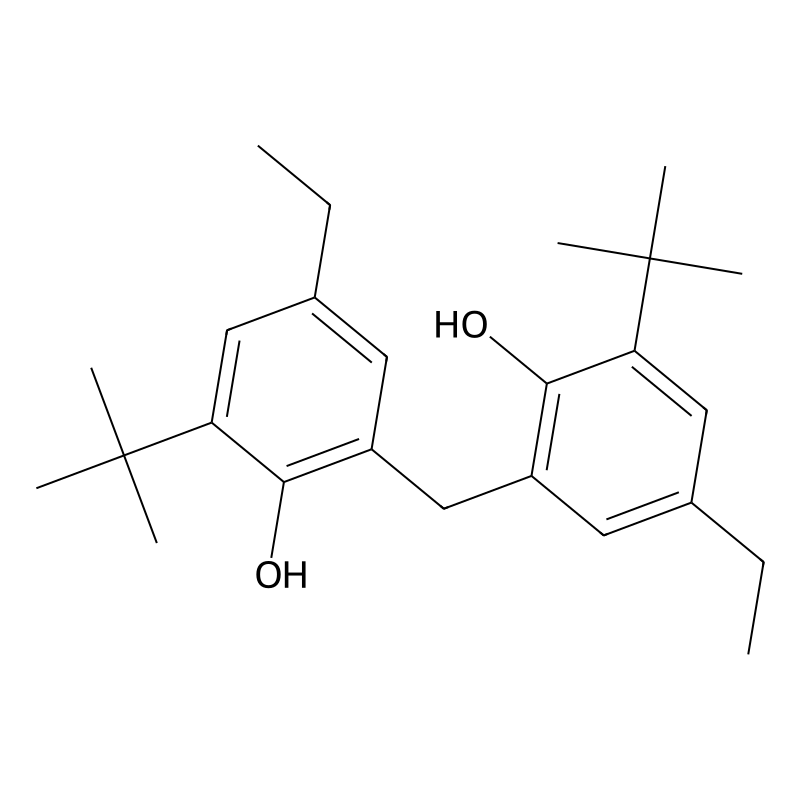

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Food Packaging

Field: Food Science

Application: 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol) is used in the identification of additives in food packaging.

Reproductive Toxicology

Field: Toxicology

Application: This compound has been studied for its effects on male reproductive toxicity in mice and rats.

Rubber and Plastics

Field: Material Science

Hepatic Mitochondrial Oxidative Phosphorylation

Medical Equipment and Pharmaceuticals Packaging

Antioxidant in Biodiesel

Field: Energy and Fuels

Application: This compound may be used as an antioxidant which shows a higher oxidation stability in distilled biodiesel.

Uncoupling Effect on Oxidative Phosphorylation

Field: Biochemistry

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is an organic compound with the molecular formula and a molecular weight of approximately 368.6 g/mol. This compound is recognized for its antioxidant properties and is commonly referred to as Antioxidant 425. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 124°C to 128°C . Its chemical structure features two phenolic groups linked by a methylene bridge, which contributes to its unique reactivity and stability.

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) exhibits significant biological activity primarily through its antioxidant capabilities. It targets and neutralizes reactive oxygen species, thereby reducing oxidative stress within cells. This action is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . The compound has been evaluated by the National Cancer Institute for its potential therapeutic applications, indicating its relevance in biomedical research.

The synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) can be achieved through several methods:

- Acetal Reaction: This method involves the reaction of 4-ethyl-6-tert-butylphenol with an acetal in the presence of an acid catalyst. For instance, using methylal and concentrated sulfuric acid at elevated temperatures (60°C to 70°C) yields high purity levels of the target compound .

- Cation-Exchange Resin Process: A more advanced method utilizes cation-exchange resins in a series of tubular reactors to facilitate the reaction under controlled conditions, resulting in high yields and purity of the product .

- Reflux Method: The compound can also be synthesized by refluxing phenolic precursors with methylene sources in suitable solvents, followed by purification steps such as distillation or crystallization.

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is predominantly used as an antioxidant in various industrial applications. Its primary uses include:

- Polymer Production: It is incorporated into rubber and plastics to enhance their thermal stability and prolong their lifespan by preventing oxidative degradation .

- Food Industry: The compound may be employed as a food additive to prevent rancidity and maintain quality.

- Pharmaceuticals: Due to its antioxidant properties, it holds potential for use in formulations aimed at reducing oxidative stress-related conditions.

Several compounds share structural similarities or functional properties with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C25H36O2 | Similar structure but different alkyl substituents |

| 3,3'-Di-tert-butyl-5,5'-diethyl-2,2'-dihydroxydiphenylmethane | C25H38O2 | Contains two hydroxyl groups enhancing antioxidant activity |

| Bis(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methane | C25H38O2 | Lacks the methylene bridge; focuses on phenolic hydroxyls |

| 6,6'-Methylene-bis(4-methylphenol) | C18H22O2 | Shorter carbon chain; less steric hindrance |

Each of these compounds exhibits varying degrees of antioxidant activity and stability based on their structural differences and substituent effects.

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 57 of 113 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 56 of 113 companies with hazard statement code(s):;

H315 (73.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (73.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (26.79%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Synthetic rubber manufacturing

Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-: ACTIVE

DURING BLOOD ANAL OF DELTA1-TETRAHYDROCANNABINOL, AN ANTIOXIDANT CONTAMINANT 2, 2'-METHYLENEBIS[6-(1,1-DIMETHYLETHYL)-4-ETHYLPHENOL-] WAS ISOLATED FROM CERTAIN STOPPERS FOLLOWING C5H12 EXTRACTION.

Dates

Chronic oral toxicity of a synthetic antioxidant, 2,2'-methylenebis(4-ethyl- 6-tert-butylphenol), in rats

A Takagi, K Takada, K Sai, J Momma, Y Aida, S Suzuki, K Naitoh, M Tobe, R Hasegawa, Y KurokawaPMID: 8821671 DOI: 10.1002/(SICI)1099-1263(199601)16:1<15::AID-JAT288>3.0.CO;2-N

Abstract

Groups of 30 Wistar rats of each sex were treated with 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP) in the diet at levels of 0, 0.03, 0.1 and 0.3% for up to 18 months. In both sexes, survival rates of treated groups were similar to those of the controls. Body weight gain was depressed (0.3% group in males, 0.1 and 0.3% groups in females). Slight anaemia (0.3% groups in both sexes) and increase of blood urea nitrogen (0.3% groups in both sexes) were observed. Histopathologically, vacuolization of the parathyroid gland cells (0.3% group in males and all treated groups in females) and degenerative changes of the kidney (0.1 and 0.3% groups in males) were observed. No neoplastic responses following MBEBP administration were noted. From these results, the no-observed-adverse-effect level (NOAEL) for MBEBP toxicity was estimated as 12 mg kg-1 body wt. day-1 in male rats. In female rats, the lowest-observed-adverse-effect level (LOAEL) was estimated as 15 mg kg-1 body wt. day-1.[Distribution of 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rat tissues]

A Takagi, J Momma, Y Aida, H Yoshimoto, M Kaniwa, Y Suzuki, Y Nakaji, Y Kurokawa, M TobePMID: 3449163 DOI:

Abstract

Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria

A Takagi, N Kawasaki, J Momma, Y Aida, Y Ohno, R Hasegawa, Y KurokawaPMID: 8474150 DOI: 10.2131/jts.18.49

Abstract

Effects of 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) (MBEBP) on hepatic mitochondrial oxidative phosphorylation in vitro, and on hepatic peroxisomal enzymes activities and microsomal mixed-function oxidase activities were studied. 1. A low concentration of MBEBP, less than 50 microM, increased state 4 respiration and decreased state 3 respiration. However, a higher concentration of MBEBP, greater than 100 microM, acted as a respiratory inhibitor. Therefore, MBEBP was found to act as an uncoupler of oxidative phosphorylation in rat liver mitochondria. 2. MBEBP significantly decreased peroxisomal enzymes, cyanide-insensitive palmitoyl-CoA oxidizing activity and catalase activity in the livers of rats fed 0.2, 1.0 or 5.0% MBEBP for 4 weeks. 3. In microsomal enzyme assay, NADPH cytochrome c reductase activity was significantly increased, however, cytochrome P-450, cytochrome b5 levels, aminopyrine N-demethylase and benzo [a] pyrene hydroxylase activities were not significantly increased in the livers of rats fed 1.0 or 5.0% MBEBP for 4 weeks. The weight loss and the decrease of serum triglyceride level observed in the MBEBP-treated rats seemed to be caused by its uncoupling effects, which might also be the cause of the testicular damage induced by MBEBP.[Distribution of 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rat fat]

A TakagiPMID: 3250641 DOI:

Abstract

[Studies on the teratogenic potential of 2,2'-methylenebis (4-ethyl-6-tert-buthylphenol) in rats]

S Tanaka, K Kawashima, S Nakaura, S Djajalaksana, M L Huang, A TakanakaPMID: 2636933 DOI:

Abstract

2,2'-Methylenebis (4-ethyl-6-tert-buthylphenol), an antioxidant, was given orally to pregnant Wistar rats by stomach intubation at the dose levels of 187, 375 or 750 mg/kg body weight during days 7 to 17 of gestation, and the effects of the compound on dams and fetal development were examined. In dams at the two higher doses of 375 and 750 mg/kg, toxic signs such as hair fluffing and diarrhoea were observed, and their body weight gain and food consumption were suppressed. Two dams which showed marked diarrhoea in the highest dose group of 750 mg/kg died. However, there was no evidence of fetal malformations attributable to the treatment of the compound in any of the dose group tested, though a slight increase in fetal death was found in the highest dose group. It is concluded that 2,2'-methylenebis (4-ethyl-6-tert-buthylphenol) has a weak lethal effect on fetal development but not a teratogenic effect in the rat.Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity

A Takagi, J Momma, Y Aida, K Takada, S Suzuki, K Naitoh, M Tobe, R Hasegawa, Y KurokawaPMID: 1280695 DOI: 10.2131/jts.17.135